ethyl 1-(3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate
CAS No.:
Cat. No.: VC20193730
Molecular Formula: C26H26N4O5S2
Molecular Weight: 538.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O5S2 |
|---|---|
| Molecular Weight | 538.6 g/mol |
| IUPAC Name | ethyl 1-[3-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C26H26N4O5S2/c1-3-34-25(33)17-8-11-28(12-9-17)22-19(23(31)29-10-4-6-16(2)21(29)27-22)14-20-24(32)30(26(36)37-20)15-18-7-5-13-35-18/h4-7,10,13-14,17H,3,8-9,11-12,15H2,1-2H3/b20-14- |
| Standard InChI Key | NOBTVCYPQNISCF-ZHZULCJRSA-N |
| Isomeric SMILES | CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=CO5 |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=CO5 |
Introduction
Molecular Formula and Weight
The molecular formula of the compound is C24H24N4O5S2, with an approximate molecular weight of 528.6 g/mol. It contains functional groups such as:
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A thiazolidine ring
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A pyrido[1,2-a]pyrimidine core
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A furan moiety
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An ester group linked to a piperidine ring
Structural Features
The compound incorporates:
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A thiazolidinone unit, known for its bioactivity in antimicrobial and anticancer studies.
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A furan ring, contributing to aromaticity and potential electron-donating properties.
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A pyrido[1,2-a]pyrimidine scaffold, which has been widely studied for its pharmacological relevance.
General Synthesis Strategy
The synthesis of this compound involves multi-step reactions integrating:
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Formation of the thiazolidinone core: This is typically achieved by cyclization of thiourea derivatives with aldehydes or ketones.
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Attachment of the pyrido[1,2-a]pyrimidine scaffold: This step may involve condensation reactions with appropriate precursors, such as aminopyridines or related compounds.
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Esterification: The piperidine carboxylic acid is esterified using ethanol in the presence of acidic or basic catalysts.
Reaction Conditions
The synthesis often requires:
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Solvents like ethanol or dichloromethane.
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Catalysts such as potassium carbonate or sulfuric acid.
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Reflux conditions for extended periods to ensure complete reaction.
Biological Activities
Compounds containing similar structural motifs have exhibited:
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Antimicrobial properties: The thiazolidinone and pyrimidine units are known to inhibit bacterial and fungal growth.
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Anticancer activity: The electron-rich furan and thiazolidinone moieties can interact with DNA or enzymes critical for cancer cell survival.
Drug Design Implications
The combination of heterocyclic scaffolds in this molecule makes it a promising candidate for further development as:
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Enzyme inhibitors (e.g., protease inhibitors)
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Anti-inflammatory agents targeting pathways like COX or LOX enzymes.
Spectroscopic Data
To confirm the structure, typical analytical techniques include:
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NMR Spectroscopy:
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NMR: Signals from aromatic protons (furan and pyrimidine rings) and aliphatic protons (piperidine and ethyl ester).
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NMR: Carbon signals corresponding to carbonyl groups, aromatic carbons, and aliphatic carbons.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming the molecular weight.
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Infrared Spectroscopy (IR):
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Peaks around for carbonyl groups.
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Peaks near for C=S bonds.
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Crystallography
Single-crystal X-ray diffraction can be employed to determine the three-dimensional geometry, bond lengths, and angles precisely.
Comparative Data Table
| Property | Value/Details |
|---|---|
| Molecular Formula | C24H24N4O5S2 |
| Molecular Weight | ~528.6 g/mol |
| Functional Groups | Thiazolidinone, Pyrido[1,2-a]pyrimidine, Furan |
| Solubility | Likely soluble in polar organic solvents |
| Potential Applications | Antimicrobial, Anticancer |
Future Research Directions
Further studies are required to:
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Evaluate the compound's pharmacokinetics and toxicity profiles.
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Investigate its binding affinity to biological targets using molecular docking simulations.
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Develop derivatives with enhanced solubility and bioavailability.
This compound represents a valuable scaffold for medicinal chemistry due to its rich heterocyclic framework and potential bioactivities.
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